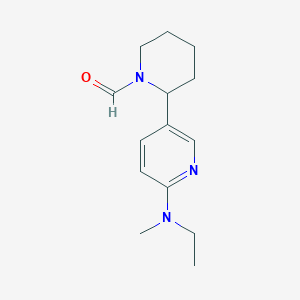
2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound features a piperidine ring, a pyridine ring, and an aldehyde functional group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving 2-aminopyridine and an appropriate aldehyde.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a cyclization reaction, often using a suitable cyclizing agent.
Functional Group Modification: The aldehyde group is introduced through oxidation reactions, typically using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Cyclizing Agents: Various acids or bases depending on the specific cyclization reaction.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)piperidine: A simpler piperidine derivative with similar structural features.
2-Piperidinone: Another piperidine derivative with a ketone functional group instead of an aldehyde.
Pyridine Derivatives: Various pyridine-based compounds with different substituents.
Uniqueness
2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its combination of a piperidine ring, a pyridine ring, and an aldehyde functional group
Propriétés
Formule moléculaire |
C14H21N3O |
|---|---|
Poids moléculaire |
247.34 g/mol |
Nom IUPAC |
2-[6-[ethyl(methyl)amino]pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C14H21N3O/c1-3-16(2)14-8-7-12(10-15-14)13-6-4-5-9-17(13)11-18/h7-8,10-11,13H,3-6,9H2,1-2H3 |
Clé InChI |
PXBWQPCBUIVIIH-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C1=NC=C(C=C1)C2CCCCN2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


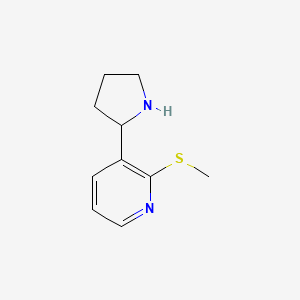
![1-(Butylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11808236.png)
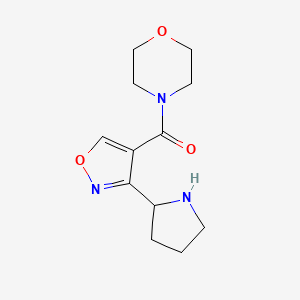
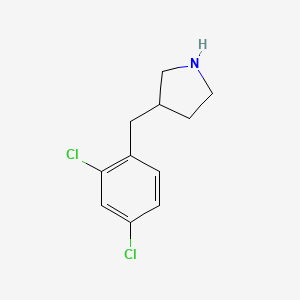

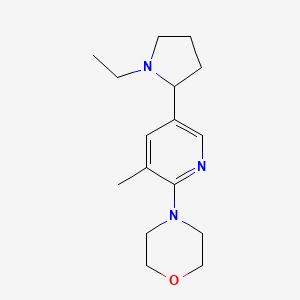
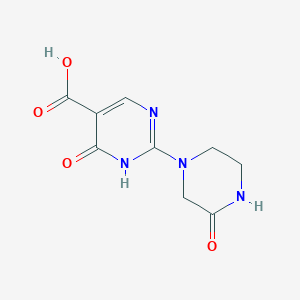
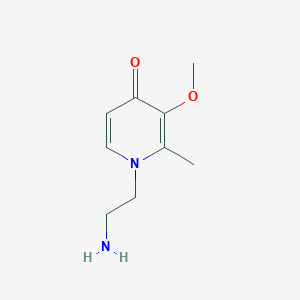
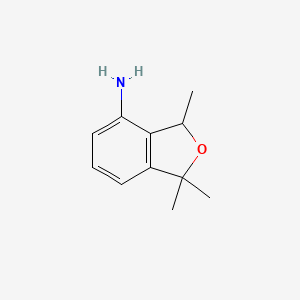

![3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11808293.png)

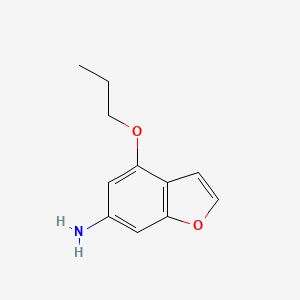
![2-(5-Oxo-7-picolinoyl-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid](/img/structure/B11808306.png)
